

In-Depth Technical Guide: AM-92016 Hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AM-92016 hydrochloride

Cat. No.: B2836953

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CAS Number: 133229-11-5

This technical guide provides a comprehensive overview of **AM-92016 hydrochloride**, a potent pharmacological tool for researchers in cardiovascular and cellular signaling fields. The document details its chemical properties, mechanism of action, and key experimental findings, presented for a specialist audience of researchers, scientists, and drug development professionals.

Physicochemical Properties

AM-92016 hydrochloride is a white crystalline powder.^[1] While specific melting and boiling points are not readily available, its key physicochemical characteristics are summarized in the table below.

Property	Value	Source
CAS Number	133229-11-5	[2] [3] [4]
Molecular Formula	C ₁₉ H ₂₅ Cl ₃ N ₂ O ₄ S	[2]
Molecular Weight	483.84 g/mol	[2]
Purity	≥98% (HPLC)	
Solubility	Soluble in DMSO	
Storage	Store at -20°C for long-term stability.	

Pharmacological Profile

AM-92016 hydrochloride is a specific and potent blocker of the delayed rectifier potassium current (IK).[\[1\]](#) This channel is crucial for the repolarization phase of the action potential in various excitable cells, including cardiomyocytes.

Mechanism of Action

By inhibiting the delayed rectifier potassium channels, **AM-92016 hydrochloride** prolongs the action potential duration (APD). This effect is achieved by reducing the outward potassium flux that is necessary for repolarizing the cell membrane following depolarization.

Potency and Efficacy

In studies on rabbit sino-atrial node cells, **AM-92016 hydrochloride** demonstrated a potent inhibition of the delayed rectifier potassium current (IK) with an IC₅₀ value of 40 nM. This high potency underscores its utility as a specific pharmacological probe for studying IK channels.

In Vitro and In Vivo Effects

- In Vitro: In isolated guinea-pig and rabbit ventricular cells, **AM-92016 hydrochloride** has been shown to significantly increase the action potential duration. Furthermore, in vascular smooth muscle cells, it inhibits nitric oxide (NO)-induced dephosphorylation of ERK1/2, suggesting a role in cellular signaling pathways beyond direct ion channel modulation.

- In Vivo: Studies in guinea-pigs and pigs have revealed that **AM-92016 hydrochloride** can increase heart rate and systolic blood pressure. It is important to note that the compound has also been observed to exhibit proarrhythmic activity in these animal models.

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of scientific findings. The following sections outline the methodologies employed in key studies investigating the effects of **AM-92016 hydrochloride**.

Electrophysiological Recordings in Isolated Cardiomyocytes

Objective: To measure the effect of **AM-92016 hydrochloride** on the delayed rectifier potassium current (IK) and action potential duration in single cardiac myocytes.

Methodology:

- Cell Isolation: Ventricular myocytes are enzymatically isolated from rabbit or guinea-pig hearts.
- Patch-Clamp Technique: The whole-cell patch-clamp technique is employed to record ionic currents and action potentials.
- Solutions:
 - External Solution (Tyrode's solution): Contains (in mM): NaCl 135, KCl 5.4, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.33, HEPES 10, and glucose 10; adjusted to pH 7.4 with NaOH.
 - Pipette Solution (Internal Solution): Contains (in mM): K-aspartate 120, KCl 20, MgCl₂ 1.0, ATP-Mg 5, HEPES 10, and EGTA 10; adjusted to pH 7.2 with KOH.
- Drug Application: **AM-92016 hydrochloride** is dissolved in the external solution to the desired concentrations and perfused over the cell.
- Data Acquisition and Analysis: Currents and voltages are recorded using a patch-clamp amplifier and appropriate software. The effects of the compound on IK amplitude and APD

are quantified.

In Vivo Cardiovascular Studies in Anesthetized Guinea-Pigs

Objective: To assess the systemic cardiovascular effects of **AM-92016 hydrochloride**.

Methodology:

- **Animal Preparation:** Male Dunkin-Hartley guinea-pigs are anesthetized.
- **Instrumentation:** A catheter is inserted into the jugular vein for drug administration, and another into the carotid artery for blood pressure measurement. ECG electrodes are placed to monitor heart rate and rhythm.
- **Drug Administration:** **AM-92016 hydrochloride** is administered intravenously at various doses.
- **Hemodynamic Monitoring:** Arterial blood pressure, heart rate, and ECG parameters are continuously recorded.
- **Data Analysis:** Changes in cardiovascular parameters from baseline are calculated and analyzed for statistical significance.

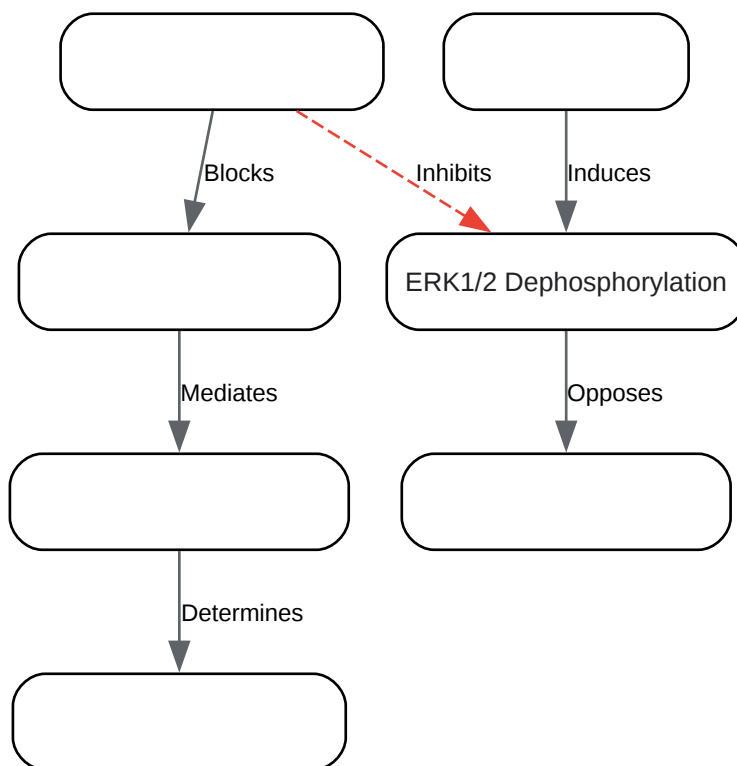
Signaling Pathways

Recent evidence suggests that the effects of **AM-92016 hydrochloride** extend beyond simple ion channel blockade and involve the modulation of intracellular signaling cascades. Specifically, the compound has been implicated in the regulation of the Extracellular signal-Regulated Kinase (ERK) pathway.

Inhibition of ERK1/2 Dephosphorylation

AM-92016 hydrochloride has been shown to inhibit the nitric oxide (NO)-induced dephosphorylation of ERK1/2 in vascular smooth muscle cells. This suggests an interaction between the delayed rectifier potassium channels and the signaling molecules that regulate ERK activity. The blockade of IK may lead to changes in intracellular ion concentrations or

membrane potential that indirectly influence the phosphatases or kinases that control the phosphorylation state of ERK1/2.

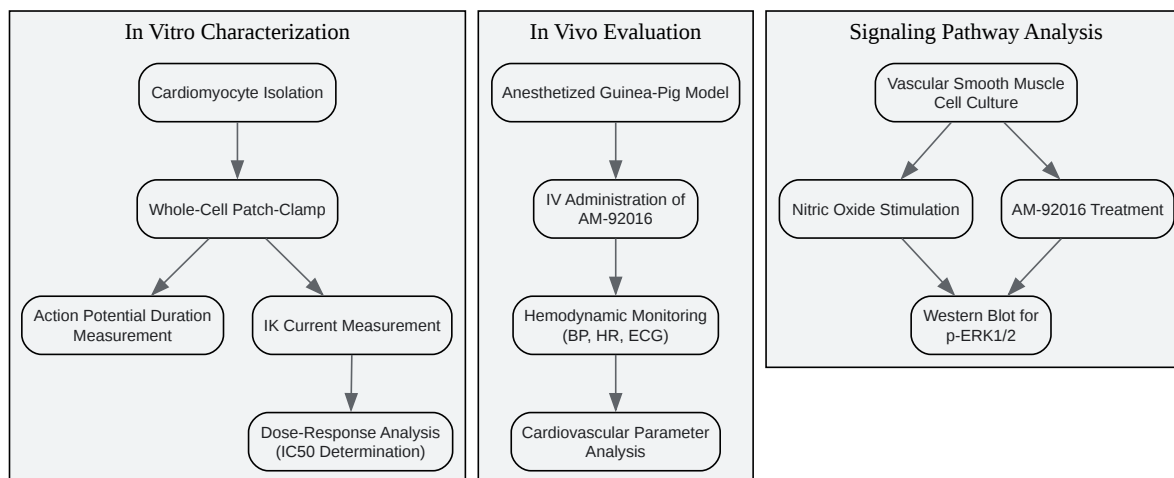


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Proposed mechanism of action for **AM-92016 hydrochloride**.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for characterizing the pharmacological effects of **AM-92016 hydrochloride**.



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Experimental workflow for **AM-92016 hydrochloride** characterization.

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- To cite this document: BenchChem. [In-Depth Technical Guide: AM-92016 Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2836953#am-92016-hydrochloride-cas-number\]](https://www.benchchem.com/product/b2836953#am-92016-hydrochloride-cas-number)

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